molecular formula C10H7NS B1585061 Benzo[b]thiophene-3-acetonitrile CAS No. 3216-48-6

Benzo[b]thiophene-3-acetonitrile

Cat. No. B1585061
CAS RN: 3216-48-6
M. Wt: 173.24 g/mol
InChI Key: DEELHLMCCWZFFE-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-acetonitrile is a chemical compound used in the production of 2-(5-Bromo-benzo[b]thiophen-3-yl)-ethylamine hydrochloride. It is also used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of thiophene derivatives, including Benzo[b]thiophene-3-acetonitrile, has been a topic of interest in recent years. A variety of methods have been developed, including condensation reactions such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . A one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides has also been reported .


Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-3-acetonitrile is C1=CC=C2C(=C1)C(=CS2)CC#N . Further analysis can be found in spectroscopic studies .


Chemical Reactions Analysis

Benzo[b]thiophene-3-acetonitrile has been involved in various chemical reactions. For instance, it has been used in the synthesis of 2-(5-Bromo-benzo[b]thiophen-3-yl)-ethylamine hydrochloride . Other reactions include aryne reactions with alkynyl sulfides .


Physical And Chemical Properties Analysis

Benzo[b]thiophene-3-acetonitrile has a molecular weight of 173.23 g/mol . It has a melting point of 65-67°C and a boiling point of 138-140 °C (at 2 Torr). It is insoluble in water .

Scientific Research Applications

Fluorescence and Photophysical Studies

Benzo[b]thiophene derivatives, synthesized through palladium-catalyzed cross-couplings, demonstrate significant fluorescence properties. The electronic distribution and intramolecular charge transfer interactions in these compounds control their excited-state relaxation pathways. Such properties are pertinent for developing fluorescent amino acids and other applications in photophysical studies (Venanzi et al., 2005).

Synthesis Methods

Several methods have been developed for synthesizing 3-substituted benzo[b]thiophenes, which include iodine-mediated cyclization and copper-catalyzed intramolecular cyclization. These methods offer efficient pathways to produce various benzo[b]thiophene derivatives under mild conditions, broadening their applicability in chemical synthesis (Kobayashi et al., 2007).

Catalysis in Hydrogenation Processes

Benzo[b]thiophene-3-acetonitrile is instrumental in the hydrogenation of benzo[b]thiophene to dihydrobenzo[b]thiophene, using ruthenium-based catalysts. This process is significant in the study of catalysis, particularly in creating efficient and selective hydrogenation reactions under mild conditions (Bianchini et al., 1999).

Pharmaceutical Applications

Benzo[b]thiophene derivatives have shown potential in medicinal chemistry. New methods for synthesizing these compounds have led to the development of inhibitors for hepatitis B, demonstrating significant in vitro inhibitory activity. This highlights the potential of benzo[b]thiophene-3-acetonitrile in the synthesis of biologically active molecules (Ivachtchenko et al., 2019).

Organic Photoelectric Materials

Benzo[b]thiophene derivatives are also used in the field of organic photoelectric materials and semiconductors. Their unique structural properties make them suitable for use in these applications, aiding in the development of new organic electronic devices (Duc, 2020).

Safety And Hazards

When handling Benzo[b]thiophene-3-acetonitrile, it is recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

Future Directions

Thiophene-based analogs, including Benzo[b]thiophene-3-acetonitrile, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of Benzo[b]thiophene-3-acetonitrile could involve further exploration of its potential uses in the development of new pharmaceutical compounds .

properties

IUPAC Name

2-(1-benzothiophen-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7NS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEELHLMCCWZFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185946
Record name Benzo(b)thiophene-3-acetonitrile
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Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Benzo[b]thiophene-3-acetonitrile

CAS RN

3216-48-6
Record name Benzo[b]thiophene-3-acetonitrile
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Record name Benzo(b)thiophene-3-acetonitrile
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Record name Benzo(b)thiophene-3-acetonitrile
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Record name Benzo[b]thiophene-3-acetonitrile
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Record name 2-(Benzo[b]thiophen-3-yl)acetonitrile
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Synthesis routes and methods I

Procedure details

The synthesis of ibogaine analogs 7a-c is outlined in FIG. 2, wherein the benzo[b]thiophene is chloromethylated to yield 1, then reacted with cyanide ion to yield 3-cyanomethylbenzothiophene (2), which is reduced with LiAlH4 /AlCl3 to yield the corresponding primary amine 3. The latter was acetylated with acetic anhydride and the resulting amide was reduced with borane-tetrahydrofuran to yield 5. Refluxing of the 5 with a preselected styrene oxide in EtOH and subsequent cyclization of the corresponding secondary alcohol provided the compounds 7a, (R=H) 7b (R=NO2) and 7c (R=Br). The compounds were characterized by 1H NMR and purity was determined by combustion analysis. Cyclization was associated with a 0.1δ upfield shift in the methine proton signal. The hydrochlorides were prepared by passing HCl gas through a solution of the corresponding free bases in EtOH.
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7a-c
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Synthesis routes and methods II

Procedure details

To a stirred solution of NaCN (1.4 g, 28.5 mmol) in DMSO (8 mL) was added 3-(chloromethyl)-1-benzothiophene (4 gm, 21.9 mmol) in DMSO (6 mL) over 15 min. The reaction mixture was stirred at room temperature for 18 h and then quenched with water and extracted with ether (2×50 mL). The organic layer was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue obtained was purified by silica gel column chromatography using ethyl acetate-hexane (1:1) to furnish 1-benzothien-3-ylacetonitrile (2.5 g, 65%). 1H NMR (200 MHz, CDCl3): δ 3.69 (s, 2H), 7.25-7.91 (m, 5H).
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4 g
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8 mL
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6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
E Campaigne, ES Neiss - Journal of Heterocyclic Chemistry, 1965 - Wiley Online Library
The alkylation of cyanide ion with 3‐chloromethylbenzo[b]thiophene gave a higher yield of benzo[b]thiophene‐3‐acetonitrile in dimethyl sulfoxide than in alcohol, and in addition 2‐…
Number of citations: 22 onlinelibrary.wiley.com
VN Sonar, S Parkin, PA Crooks - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
Crystals of the title compound, C15H16N2S, were obtained from the reaction of benzo[b]thiophene-3-acetonitrile with mechlorethamine and subsequent crystallization of the product …
Number of citations: 1 scripts.iucr.org
JFD Chabert, L Joucla, E David, M Lemaire - Tetrahedron, 2004 - Elsevier
Straightforward and rapid access to 2-arylbenzo[b]thiophenes has been developed. It involved a catalytic coupling of 3-activated benzo[b]thiophenes with several aryl halides in the …
Number of citations: 116 www.sciencedirect.com
WT Barker, CE Chandler, RJ Melander, RK Ernst… - Bioorganic & medicinal …, 2019 - Elsevier
The last three decades have seen a dwindling number of novel antibiotic classes approved for clinical use and a concurrent increase in levels of antibiotic resistance, necessitating …
Number of citations: 24 www.sciencedirect.com
NNM Yerkes - 2010 - dspace.mit.edu
Terpene indole alkaloids (TIAs) are a class of natural products produced in plants. Many TIAs have medicinal uses; for example, vinblastine has anti-cancer activity and ajmaline has anti…
Number of citations: 2 dspace.mit.edu
WT Barker - 2020 - search.proquest.com
Antibiotic resistant bacteria pose an existential threat to the modern healthcare system. The degree and severity of antibiotic resistance that is clinically observed continually rises while …
Number of citations: 3 search.proquest.com

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